molecular formula C5H10N2O7P2 B12372498 Zoledronic acid-D5

Zoledronic acid-D5

Cat. No.: B12372498
M. Wt: 277.12 g/mol
InChI Key: XRASPMIURGNCCH-VXRQXWAGSA-N
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Description

Zoledronic acid-D5 is a deuterated form of zoledronic acid, a nitrogen-containing bisphosphonate. Zoledronic acid is widely used in the treatment of various bone diseases, including osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors . The deuterated form, this compound, contains five deuterium atoms, which can enhance the compound’s stability and metabolic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zoledronic acid-D5 typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid . The process begins with the synthesis of 2-(1H-imidazol-1-yl)acetic acid (IAA) from imidazole using a substitution reaction to introduce the carboxylic acid onto the ring. The IAA is then converted to its hydrochloride form, which undergoes phosphonation using phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves a multi-stage process. The key steps include the synthesis of IAA methyl ester, ester hydrolysis to produce IAA, preparation of IAA hydrochloride, and phosphonation of IAA hydrochloride. The phosphonation intermediate is hydrolyzed by refluxing in water, sometimes with the addition of concentrated hydrochloric acid, followed by isolation and purification of this compound .

Chemical Reactions Analysis

Types of Reactions

Zoledronic acid-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include various oxidized derivatives and substituted imidazole compounds .

Properties

Molecular Formula

C5H10N2O7P2

Molecular Weight

277.12 g/mol

IUPAC Name

[2,2-dideuterio-1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid

InChI

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,3D2,4D

InChI Key

XRASPMIURGNCCH-VXRQXWAGSA-N

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O)[2H]

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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